4-Hydroxyhexenal

Genotoxicity DNA Damage Toxicology

4-Hydroxyhexenal (4-HHE, CAS 17427-08-6) is an α,β-unsaturated hydroxyalkenal that serves as a specific end-product of the lipid peroxidation of n-3 polyunsaturated fatty acids (PUFAs), particularly docosahexaenoic acid (DHA). In contrast, its well-known structural analog, 4-hydroxynonenal (4-HNE), is derived from n-6 PUFAs such as arachidonic acid.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 17427-08-6
Cat. No. B101363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyhexenal
CAS17427-08-6
Synonyms4-hydroxyhexenal
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCCC(C=CC=O)O
InChIInChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+
InChIKeyJYTUBIHWMKQZRB-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyhexenal (CAS 17427-08-6): A Definitive Biomarker for n-3 Fatty Acid Peroxidation


4-Hydroxyhexenal (4-HHE, CAS 17427-08-6) is an α,β-unsaturated hydroxyalkenal that serves as a specific end-product of the lipid peroxidation of n-3 polyunsaturated fatty acids (PUFAs), particularly docosahexaenoic acid (DHA) [1]. In contrast, its well-known structural analog, 4-hydroxynonenal (4-HNE), is derived from n-6 PUFAs such as arachidonic acid [1][2]. This distinct metabolic origin underpins 4-HHE's primary value proposition: it enables researchers and clinical laboratories to discriminate between oxidative damage to different PUFA families, a capability that broader biomarkers like malondialdehyde (MDA) or conjugated dienes cannot provide [1].

Why 4-Hydroxyhexenal Cannot Be Substituted with 4-Hydroxynonenal or Generic Aldehydes


While 4-hydroxyhexenal (4-HHE) and 4-hydroxynonenal (4-HNE) share a common hydroxyalkenal structural motif and are both cytotoxic products of lipid peroxidation, their biological activities diverge significantly due to differences in chain length, hydrophobicity, and tissue-specific formation [1][2]. Substituting 4-HHE with 4-HNE in an experimental model would conflate the effects of n-3 versus n-6 fatty acid oxidation and produce quantitatively different outcomes in assays of genotoxicity, apoptosis, and gene expression. For instance, 4-HHE exhibits a higher threshold for inducing sister-chromatid exchanges (SCEs) and exerts opposite regulatory effects on lipogenic gene pathways compared to 4-HNE [3][4]. Furthermore, antibodies raised against 4-HNE-modified proteins show no detectable cross-reactivity with 4-HHE-modified proteins, necessitating compound-specific detection reagents [5]. Therefore, generic substitution is not scientifically valid and would compromise data interpretation in studies of oxidative stress, inflammation, or metabolic regulation.

Quantitative Differentiation of 4-Hydroxyhexenal Against Closest Analogs: A Data-Driven Procurement Guide


4-Hydroxyhexenal is a 100-Fold Weaker Inducer of Sister-Chromatid Exchanges than 4-Hydroxynonenal in Primary Rat Hepatocytes

In a direct head-to-head comparison using primary cultures of adult rat hepatocytes, 4-hydroxynonenal (HNE) induced statistically significant levels of sister-chromatid exchanges (SCEs) at concentrations ≥0.1 μM. In contrast, the homologous aldehyde 4-hydroxyhexenal (HHE) required a 100-fold higher concentration of 10 μM to elicit a significant increase in SCE frequency [1]. This demonstrates that HHE possesses substantially lower genotoxic potency than its n-6-derived analog.

Genotoxicity DNA Damage Toxicology

4-Hydroxyhexenal Exhibits Opposite Regulatory Effects on Placental Lipogenic Gene Expression Compared to 4-Hydroxynonenal

Exposure of full-term human placental tissue to equimolar concentrations (25, 50, and 100 μM) of 4-hydroxyhexenal (4-HHE) and 4-hydroxynonenal (4-HNE) resulted in diametrically opposed effects on the expression of 40 lipid metabolism genes [1]. Specifically, 4-HNE increased the expression of genes associated with lipogenesis and lipid uptake (e.g., ACC, FASN, ACAT1, FATP4). In stark contrast, 4-HHE decreased the expression of a distinct set of lipogenic and lipid uptake genes (e.g., SREBP1, SREBP2, LDLR, SCD1, MFSD2a) [1].

Lipid Metabolism Placental Biology Gene Expression

4-Hydroxyhexenal Induces Significantly Less Apoptosis (~40% Reduction) Compared to 4-Hydroxynonenal in Human Monocytic U937 Cells

A direct comparison of apoptotic potency was conducted using human monocytic U937 cells, a model relevant to atherosclerosis. Cells incubated with 10 μM 4-hydroxyhexenal (HHE) exhibited significantly lower apoptosis compared to cells treated with 10 μM 4-hydroxynonenal (HNE), as measured by three independent methods (Annexin V, DNA fragmentation, and DAPI staining) [1]. This finding is consistent with the observed lower apoptotic potential of oxidized LDL enriched with n-3 fatty acids (the source of HHE) versus n-6-enriched oxLDL [1].

Apoptosis Cardiovascular Disease Oxidized LDL

4-Hydroxyhexenal is the Predominant Hydroxyalkenal Detected in Human Plasma and Exhibits Tissue-Specific Accumulation

Quantitative analysis of human plasma reveals that 4-hydroxyhexenal (4-HHE) is the most prominent of the three major hydroxyalkenals, followed by 4-hydroxynonenal (4-HNE) and 4-hydroxydodecadienal (4-HDDE) [1]. Furthermore, its accumulation is tissue-specific; 4-HHE is found in increased amounts in the retina under oxidative stress, consistent with the retina's high DHA content, whereas 4-HNE and 4-HDDE are more prominent in blood platelets [1]. This establishes 4-HHE as a superior biomarker for assessing n-3 PUFA-specific oxidative damage in DHA-rich tissues.

Biomarker Oxidative Stress Clinical Chemistry

4-Hydroxyhexenal is Less Cytotoxic than 4-Hydroxynonenal to Human Monocyte-Macrophages

A comparative study of aldehydic components of oxidized LDL assessed their cytotoxic potency on human monocyte-macrophages. The compounds were ranked in order of increasing toxicity: hexanal < 4-hydroxyhexenal (HHE) = 4-hydroxyoctenal (HOE) < 4-hydroxynonenal (HNE) [1]. Specifically, 4-HNE was toxic at a concentration of 20 μM, whereas HHE and HOE were less potent at equivalent concentrations. Furthermore, only 4-HNE exhibited chemoattractant activity for monocytes at 2.5 μM, a property absent in HHE [1].

Cytotoxicity Atherosclerosis Inflammation

4-Hydroxyhexenal-Protein Adducts Are Immunologically Distinct from 4-Hydroxynonenal-Protein Adducts

Monoclonal antibodies raised against 4-hydroxynonenal (HNE)-modified bovine serum albumin (BSA) were screened for cross-reactivity with proteins modified by other aldehydes. The antibodies that recognized HNE-protein adducts exhibited no detectable cross-reaction with proteins modified by malondialdehyde, nonanal, nonenal, or 4-hydroxyhexenal (4-HHE) [1]. This high degree of immunological specificity confirms that 4-HHE forms distinct epitopes on proteins and cannot be detected or quantified using 4-HNE-specific reagents.

Immunoassay Antibody Specificity Protein Adducts

High-Value Application Scenarios for 4-Hydroxyhexenal in Research and Industry


Discriminating n-3 versus n-6 Fatty Acid Peroxidation in Clinical Biomarker Studies

As established, 4-hydroxyhexenal (4-HHE) is the specific end-product of n-3 PUFA peroxidation [1]. Researchers studying the differential impact of dietary interventions (e.g., fish oil vs. vegetable oil supplementation) on systemic oxidative stress should use 4-HHE as a primary biomarker. Its plasma concentration, which is higher than 4-HNE [2], provides a sensitive and specific readout of n-3 lipid damage. Procurement of 4-HHE analytical standards enables the development and validation of LC-MS/MS methods for its quantification in plasma, urine, or tissue samples [3].

Investigating the Cardioprotective Signaling of n-3 Fatty Acids Independent of Cytotoxicity

Given that 4-HHE induces significantly less apoptosis in monocytic cells than 4-HNE [4] and lacks the chemoattractant activity of 4-HNE [5], it is the appropriate compound for studying the non-cytotoxic, signaling-mediated cardioprotective effects of DHA oxidation. Researchers can use 4-HHE to activate pathways like Nrf2-mediated antioxidant responses without the confounding variable of acute cell death that would be induced by equivalent concentrations of 4-HNE. This enables a cleaner dissection of the hormetic and adaptive signaling functions of n-3 lipid peroxidation products.

Modeling n-3 PUFA-Specific Effects in Placental and Developmental Biology

The finding that 4-HHE downregulates a distinct set of lipogenic genes in the human placenta, directly opposing the effects of 4-HNE [6], makes it an essential tool for reproductive and developmental biologists. Studies examining how maternal n-3 PUFA supplementation under conditions of oxidative stress impacts fetal programming must use 4-HHE to accurately model the biological activity of DHA-derived lipid aldehydes. Substitution with 4-HNE would produce the opposite, n-6-mediated gene expression signature and lead to erroneous conclusions about the benefits or risks of n-3 supplementation.

Quantifying Tissue-Specific Oxidative Damage in DHA-Rich Organs

The tissue-specific accumulation of 4-HHE, particularly in the DHA-rich retina [2], positions it as a valuable biomarker for diseases like age-related macular degeneration and diabetic retinopathy. Researchers investigating the role of oxidative stress in retinal pathology should prioritize the measurement of 4-HHE-protein adducts using specific immunoassays or mass spectrometry. Procuring 4-HHE for use as a calibration standard is essential for accurate quantification in these specialized tissue matrices.

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